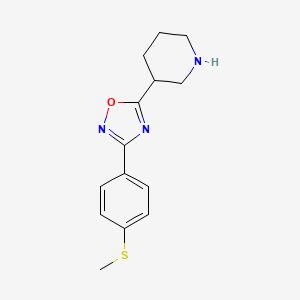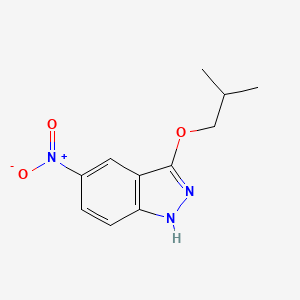![molecular formula C9H10N2O2 B11788488 3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)
3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring. The presence of the dimethyl groups at the 3-position adds to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its high anti-tumor activity.
1H-Pyrazolo[3,4-b]pyridine: Studied for its potential as a fibroblast growth factor receptor inhibitor.
1,3,3-Trimethylspiro(indoline-2,3′-[3H]naphtho[2,1-b][1,4]oxazine): Exhibits unique chromogenic properties.
Uniqueness
3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one stands out due to its specific structural features and the presence of dimethyl groups, which contribute to its stability and reactivity. Its unique combination of a pyridine and oxazine ring makes it a versatile compound for various applications in medicinal chemistry and material science.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
3,3-dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-9(2)8(12)11-6-3-4-10-5-7(6)13-9/h3-5H,1-2H3,(H,11,12) |
InChIキー |
BWTFQIPKZGNSPT-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NC2=C(O1)C=NC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11788408.png)

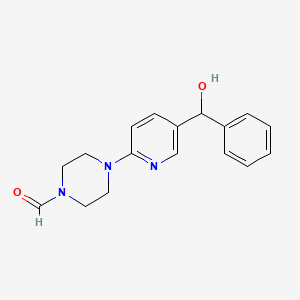
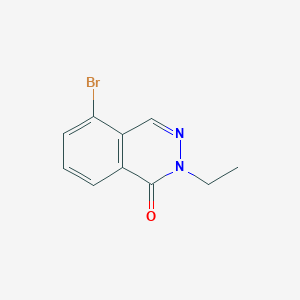

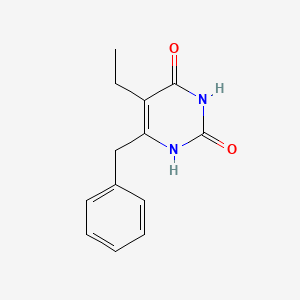



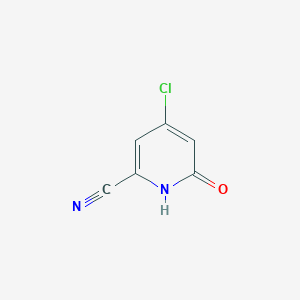
![6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11788460.png)
